

# JNJ-38877605 Technical Support Center: Compound Profile and Safety Advisory

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Compound of Interest		
Compound Name:	JNJ-38877605	
Cat. No.:	B7856064	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This resource provides critical information regarding the c-Met inhibitor **JNJ-38877605**. The clinical development of this compound was terminated due to safety concerns. This guide is intended to provide researchers with a comprehensive understanding of the observed toxicities and the underlying mechanisms to inform future research and prevent adverse events in experimental settings.

# Frequently Asked Questions (FAQs)

Q1: What is **JNJ-38877605** and what was its intended mechanism of action?

**JNJ-38877605** is an orally available, potent, and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 4 nM.[1][2] It was developed as a potential anticancer agent, as the c-Met pathway is known to be involved in tumorigenesis, cancer cell survival, and invasiveness.[3][4] **JNJ-38877605** demonstrated over 833-fold selectivity for c-Met compared to a panel of 246 other kinases.[5]

Q2: Why was the clinical development of JNJ-38877605 discontinued?

The clinical development of **JNJ-38877605** was halted due to recurrent renal toxicity observed in a Phase I first-in-human trial, even at sub-therapeutic doses. This toxicity was not predicted by initial preclinical studies in rats and dogs.



Q3: What was the nature of the renal toxicity observed in humans?

In the Phase I study, patients receiving **JNJ-38877605** experienced mild but recurrent increases in serum creatinine levels, indicating impaired kidney function. At a dose of 40 mg once daily, two out of three patients showed a rapid, though asymptomatic, grade 1 increase in serum creatinine.

Q4: Why was this toxicity not detected in initial preclinical animal studies?

The renal toxicity of **JNJ-38877605** is due to the formation of insoluble metabolites, a process that is species-specific. The preclinical safety studies were conducted in rats and dogs, species in which the problematic metabolites are not significantly formed.

Q5: What is the mechanism behind the species-specific renal toxicity?

The toxicity is caused by the metabolic conversion of **JNJ-38877605** into insoluble metabolites, specifically M1/3 and M5/6, by the enzyme aldehyde oxidase (AO). These metabolites precipitate in the renal tubules, forming crystals that lead to degenerative and inflammatory changes in the kidneys. This metabolic pathway is prominent in humans and rabbits but not in rats and dogs.

# **Troubleshooting Guide for Experimental Use**

Issue: Unexplained renal toxicity in an animal model when using JNJ-38877605.

- Verify the Animal Species: Preclinical studies have shown that rabbits are a suitable model
  for replicating the renal toxicity of JNJ-38877605 observed in humans, due to similar
  aldehyde oxidase activity and metabolite formation. Rats and dogs do not effectively model
  this specific toxicity.
- Monitor Renal Function: If using a relevant species (e.g., rabbit), closely monitor indicators of renal function, such as serum creatinine and blood urea nitrogen (BUN).
- Histopathological Analysis: In case of suspected toxicity, perform histopathological evaluation
  of the kidneys to look for the presence of crystal formation, as well as degenerative and
  inflammatory changes in the renal tubules.



 Metabolite Profiling: Conduct pharmacokinetic analysis to identify and quantify the presence of the M1/3 and M5/6 metabolites in plasma and urine.

Issue: Inconsistent or unexpected results in in vitro assays.

- Confirm Target Engagement: While JNJ-38877605 is a potent c-Met inhibitor, ensure that the
  observed cellular effects are due to on-target inhibition. This can be done by assessing the
  phosphorylation status of c-Met and its downstream signaling components.
- Consider Off-Target Effects: Although highly selective, at higher concentrations, off-target effects cannot be entirely ruled out. The next most potently inhibited kinase is Fms (>833-fold less sensitive).

## **Data Summary**

Table 1: Preclinical vs. Clinical Renal Toxicity Findings for JNJ-38877605

Species	Dosage	Observed Renal Toxicity	Key Findings
Rat	Not specified	None reported	Favorable safety profile in initial studies.
Dog	Not specified	None reported	Favorable safety profile in initial studies.
Human	Starting at 60 mg OD	Mild, recurrent increases in serum creatinine.	Toxicity observed even at sub-therapeutic doses.
Rabbit	Not specified	Renal crystal formation, degenerative and inflammatory changes.	Identified as a suitable toxicology model due to similar metabolite profile to humans.



Table 2: Key Metabolites of JNJ-38877605 and their Role

in Toxicity

Metabolite	Generating Enzyme	Solubility	Role in Toxicity
M1/3, M5/6	Aldehyde Oxidase	Insoluble	Form crystals in renal tubules, leading to kidney damage.
M10	Glucuronidation of M2	Not specified	Formation of M10 was specifically noted in rabbits and humans.

# **Experimental Protocols**

Protocol 1: Histopathological Evaluation of Renal Toxicity in Rabbits

- Dosing: Administer JNJ-38877605 orally to rabbits at various dose levels.
- Sample Collection: At predetermined time points, euthanize the animals and collect kidney tissues.
- Tissue Processing: Fix the kidney tissues in 10% neutral buffered formalin, embed in paraffin, and section at 4-5  $\mu m$ .
- Staining: Stain the sections with Hematoxylin and Eosin (H&E).
- Microscopic Examination: Examine the stained sections under a light microscope for evidence of renal crystal formation, tubular degeneration, and inflammation.

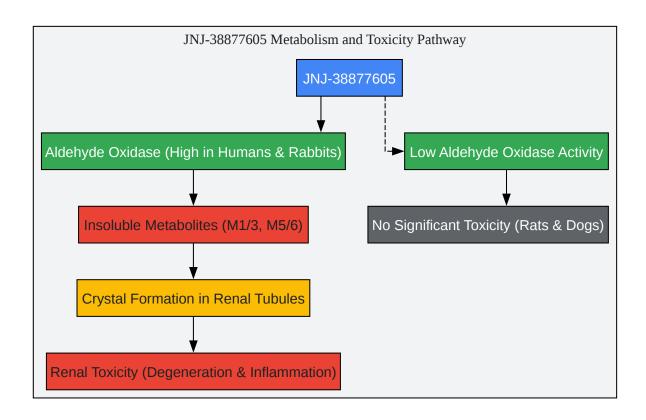
Protocol 2: In Vitro Metabolite Identification

- Incubation: Incubate **JNJ-38877605** with liver S9 fractions or hepatocytes from different species (human, rabbit, rat, dog).
- Extraction: After incubation, stop the reaction and extract the metabolites from the incubation mixture.



- LC-MS/MS Analysis: Analyze the extracted samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the different metabolites formed.
- Comparison: Compare the metabolite profiles across the different species to identify speciesspecific metabolites.

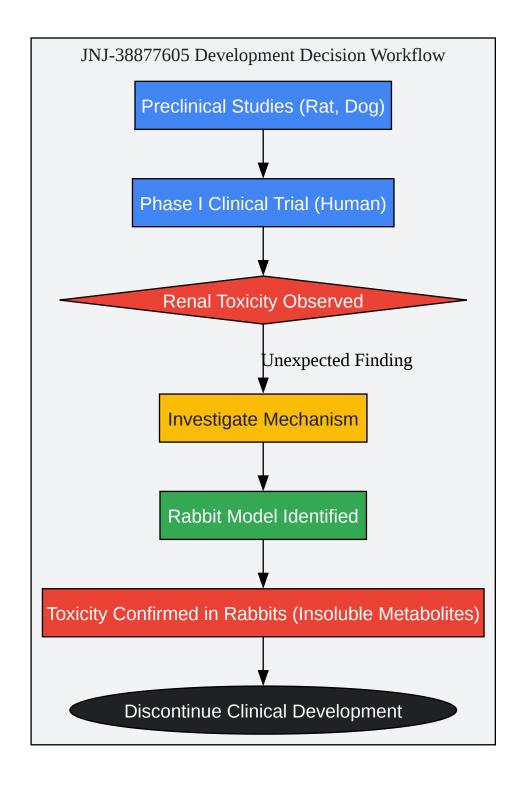
#### **Visualizations**



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Caption: Metabolic pathway leading to JNJ-38877605-induced renal toxicity.





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Caption: Workflow of the decision to discontinue JNJ-38877605 development.



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